2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione 2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 80708-31-2
VCID: VC15914826
InChI: InChI=1S/C12H10N4O3/c1-7(17)16-12(19)15-9-6-4-3-5-8(9)14(2)11(18)10(15)13-16/h3-6H,1-2H3
SMILES:
Molecular Formula: C12H10N4O3
Molecular Weight: 258.23 g/mol

2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

CAS No.: 80708-31-2

Cat. No.: VC15914826

Molecular Formula: C12H10N4O3

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione - 80708-31-2

Specification

CAS No. 80708-31-2
Molecular Formula C12H10N4O3
Molecular Weight 258.23 g/mol
IUPAC Name 2-acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione
Standard InChI InChI=1S/C12H10N4O3/c1-7(17)16-12(19)15-9-6-4-3-5-8(9)14(2)11(18)10(15)13-16/h3-6H,1-2H3
Standard InChI Key YAVGNEUKUXIREM-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C(=O)N2C3=CC=CC=C3N(C(=O)C2=N1)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 2-acetyl-5-methyl triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione, reflects its intricate architecture. The quinoxaline moiety, a bicyclic system comprising two fused pyrazine rings, is annulated with a triazolo ring at the [4,3-a] position. Key substituents include:

  • An acetyl group (-COCH₃) at position 2 of the triazole ring.

  • A methyl group (-CH₃) at position 5 of the quinoxaline core.

  • Two ketone groups (diones) at positions 1 and 4 of the quinoxaline system.

This arrangement confers unique electronic and steric properties, influencing reactivity and interactions with biological targets .

Synthesis and Characterization

Characterization Data

Key analytical data for analogous compounds include:

PropertyValue (Analogous Compounds)Source
Melting Point220–300°C
IR (ν, cm⁻¹)3073 (C-H sp²), 1644 (C=O)
¹H NMR (DMSO-d₆)δ 7.39–7.81 (aromatic H), δ 2.51 (CH₃)
MS (m/z)M⁺ 579.5 (rel. int. 36.4%)

Physicochemical Properties

The compound’s low solubility in aqueous media (attributed to its planar aromatic system) contrasts with moderate solubility in polar aprotic solvents like DMSO. The acetyl group enhances electron-withdrawing effects, polarizing the triazole ring and increasing susceptibility to nucleophilic attack. Thermal stability is high, with decomposition temperatures exceeding 250°C .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsActivity (IC₅₀ or ED₅₀)Source
2,5-Dimethyl derivative2-CH₃, 5-CH₃2.3 μg/mL (MCF-7)
4-Chloro derivative4-Cl85% seizure inhibition
Target Compound2-COCH₃, 5-CH₃Data pending

The acetyl group’s electron-withdrawing nature may enhance binding to enzymatic targets compared to methyl or chloro substituents .

Applications and Future Directions

Therapeutic Applications

  • Central Nervous System Disorders: Potential as anticonvulsants or anxiolytics .

  • Oncology: Tubulin-binding agents for colorectal or breast cancers .

  • Allergy Management: Mast cell stabilizers for asthma or dermatitis.

Industrial Relevance

  • Fluorescent Probes: Quinoxaline cores exhibit tunable emission spectra for sensor development.

  • Catalysis: Transition metal complexes for cross-coupling reactions.

Research Priorities

  • Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to identify pharmacophores.

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